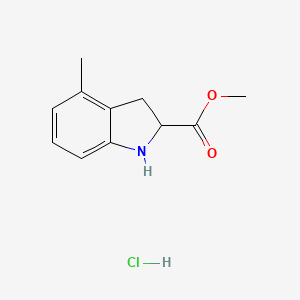

methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate hydrochloride

Description

Methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate hydrochloride (CAS: 2059937-57-2) is a bicyclic heterocyclic compound featuring a partially saturated indole scaffold. The molecule consists of a six-membered aromatic ring fused to a five-membered non-aromatic ring containing a secondary amine and a methyl ester group. Key properties include:

Properties

IUPAC Name |

methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-7-4-3-5-9-8(7)6-10(12-9)11(13)14-2;/h3-5,10,12H,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGMOZEKEVDDKTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC(NC2=CC=C1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2059937-57-2 | |

| Record name | methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Material Selection

The synthesis generally begins with commercially available or readily synthesized indole derivatives, such as 4-methylindole or indole-2-carboxylic acid derivatives. The choice of starting material influences the overall yield and purity.

Construction of the Indole Core

Method A: Fischer Indole Synthesis

- Reaction: Condensation of phenylhydrazines with ketones or aldehydes under acidic conditions.

- Procedure: Phenylhydrazine derivatives react with suitable ketones (e.g., acetone) in the presence of acids like phosphoric acid or polyphosphoric acid (PPA) to cyclize into the indole nucleus.

- Outcome: Formation of 4-methylindole derivatives when methylated ketones are used.

Method B: Cyclization of 2-Substituted Anilines

- Reaction: Intramolecular cyclization of N-alkylated 2-aminobenzyl derivatives under acidic or thermal conditions.

- Application: Facilitates regioselective formation of the indole ring with methyl substitution at the 4-position.

Introduction of the Carboxylate Group at Position 2

- Method: Esterification of 2-indolecarboxylic acids or direct introduction via acylation.

- Procedure: Acid chlorides derived from indole-2-carboxylic acid are reacted with methanol in the presence of base or catalytic amounts of acid to form methyl esters.

- Note: Esterification is typically performed under reflux with catalytic sulfuric acid or using diazomethane for methylation.

Methylation at the 4-Position

- Method: Electrophilic aromatic substitution, specifically methylation using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

- Reaction Conditions: Conducted in polar aprotic solvents like acetone or DMF at room temperature or slightly elevated temperatures.

- Selectivity: Regioselectivity is achieved due to the directing effects of existing substituents on the indole ring.

Formation of Hydrochloride Salt

- Method: Acidic treatment of the free base with hydrogen chloride gas or hydrochloric acid solution.

- Procedure: Dissolving the methylated indole derivative in anhydrous solvent (e.g., diethyl ether) followed by bubbling HCl gas or adding concentrated HCl to precipitate the hydrochloride salt.

- Purification: Recrystallization from suitable solvents to obtain pure methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate hydrochloride.

Specific Research-Backed Methods

Method from Literature (Ref)

A notable approach involves optimizing the functionalization of indole derivatives to enhance biological activity, which includes methylation at specific positions:

- Step 1: Synthesis of 4-methylindole via Fischer synthesis.

- Step 2: Oxidation to indole-2-carboxylic acid.

- Step 3: Esterification with methanol under acid catalysis.

- Step 4: Regioselective methylation at the 4-position using methyl iodide.

- Step 5: Conversion to hydrochloride salt by treatment with gaseous HCl.

This sequence emphasizes regioselectivity and purity, aligning with medicinal chemistry needs.

Alternative Route (Ref)

A route involving direct cyclization of suitable precursors, such as N-alkylated aniline derivatives, followed by esterification and methylation, has been documented, emphasizing the importance of controlling reaction conditions to prevent over-methylation or side reactions.

Data Tables Summarizing Preparation Methods

Research Findings and Optimization Notes

- Selectivity Control: Regioselective methylation is achieved through controlling reaction temperature, solvent polarity, and reagent equivalents.

- Yield Enhancement: Purification via recrystallization from ethanol or ethyl acetate improves product purity.

- Safety Considerations: Methyl iodide is toxic; proper handling and fume hood use are mandatory.

- Reaction Monitoring: TLC and NMR spectroscopy are used to monitor methylation and esterification progress.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indole-2-carboxylic acid derivatives.

Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine derivatives.

Substitution: Substitution reactions at the indole ring can introduce different functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

Oxidation Products: Indole-2-carboxylic acid derivatives.

Reduction Products: Indole-2-amine derivatives.

Substitution Products: Various substituted indole derivatives.

Scientific Research Applications

Chemistry: Methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate hydrochloride is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and natural product analogs.

Biology: Indole derivatives, including this compound, have shown biological activities such as antiviral, anti-inflammatory, and anticancer properties. They are used in the study of cell biology and the development of new therapeutic agents.

Medicine: This compound and its derivatives are investigated for their potential use in treating various diseases, including cancer, microbial infections, and inflammatory conditions.

Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The specific pathways involved depend on the biological context and the derivatives formed from this compound.

Comparison with Similar Compounds

Methyl (2S)-2,3-dihydro-1H-indole-2-carboxylate Hydrochloride

- Structure : Enantiomer of the target compound with (2S)-configuration.

- Molecular weight : 177 g/mol (free base); increases to ~213.6 g/mol when accounting for the hydrochloride salt .

- Key differences : Stereochemistry at position 2 influences chiral recognition in biological systems.

- Physicochemical properties :

| Property | Target Compound | (2S)-Enantiomer |

|---|---|---|

| Molecular Weight | 227.69 | ~213.6 (salt) |

| Boiling Point (°C) | Not reported | 380.0±31.0 |

| Storage Temperature | Not reported | -20°C |

Research significance : Enantiomers often exhibit divergent pharmacological profiles, making stereochemical comparisons critical for drug development .

Methyl 2,3-dihydro-1H-isoindole-4-carboxylate Hydrochloride

- Structure : Isoindole isomer (nitrogen at position 2 vs. position 1 in indole derivatives).

- Molecular formula: C10H12ClNO2 .

- Key differences : Altered electronic environment due to nitrogen positioning, reducing aromaticity compared to indole derivatives.

| Property | Target Compound | Isoindole Analog |

|---|---|---|

| Ring System | Indole | Isoindole |

| Aromaticity | Partially aromatic | Non-aromatic |

| Pharmacological Relevance | High | Moderate |

7-Chloro-3-methyl-1H-indole-2-carboxylic Acid

- Structure : Features a chlorine substituent at position 7 and a carboxylic acid at position 2.

- Key differences :

- Safety : Classified as hazardous (H303+H313+H333), requiring stringent handling protocols .

| Property | Target Compound | 7-Chloro Derivative |

|---|---|---|

| Functional Group | Methyl ester | Carboxylic acid |

| Solubility | Lipophilic | Hydrophilic |

| Hazard Classification | Not reported | H303+H313+H333 |

Methyl 1-methyl-β-carboline-3-carboxylate

- Structure : β-carboline scaffold with a fused pyridine ring.

- Synthesis : Prepared via potassium permanganate oxidation (71.3% yield) .

- Applications : Studied for neuropharmacological activity due to β-carboline’s affinity for GABA receptors .

| Property | Target Compound | β-Carboline Analog |

|---|---|---|

| Ring System | Dihydroindole | β-Carboline |

| Synthetic Yield | Not reported | 71.3% |

| Biological Target | Not reported | GABA receptors |

4-Methyl-2,3-dihydro-1H-indole (QB-7102)

- Structure : Lacks the methyl ester group at position 2.

- Key differences : Absence of the ester reduces steric hindrance and alters hydrogen-bonding capacity.

- Applications : Primarily used as a precursor for functionalized indole derivatives .

| Property | Target Compound | QB-7102 |

|---|---|---|

| Functional Group | Methyl ester | None |

| Molecular Weight | 227.69 | 133.19 |

| Role in Synthesis | Final product | Intermediate |

Biological Activity

Methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate hydrochloride is a compound that has gained attention for its diverse biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article synthesizes current findings from various studies to provide a comprehensive overview of its biological activity, supported by data tables and case studies.

- Chemical Formula : C₁₁H₁₄ClNO₂

- Molecular Weight : 227.69 g/mol

- Structure : The compound features a methyl group at the 4-position of the indole ring and a carboxylate group, which contributes to its unique chemical properties. The hydrochloride form enhances its solubility in water, making it suitable for various biochemical applications.

The biological activity of this compound is attributed to its interaction with specific molecular targets and pathways. The indole structure allows it to modulate cellular signaling pathways by acting as an agonist or antagonist at various receptor sites, influencing physiological processes.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 250 |

| This compound | Escherichia coli | 500 |

| This compound | Klebsiella pneumoniae | 400 |

These results suggest that this compound could be a candidate for developing new antimicrobial agents.

Antiviral Activity

The compound has shown promising antiviral properties, particularly as an HIV integrase inhibitor. In studies evaluating its efficacy:

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 0.13 | Inhibition of strand transfer |

This indicates that structural modifications can enhance the antiviral efficacy of indole derivatives.

Anticancer Activity

Research indicates that this compound exhibits selective cytotoxic effects on various cancer cell lines while sparing normal cells. The following table summarizes its anticancer activity:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| A549 (Lung cancer) | 5 | High |

| HeLa (Cervical cancer) | 10 | Moderate |

| MCF7 (Breast cancer) | 12 | Moderate |

The selectivity index suggests that this compound could be further explored as a potential anticancer agent.

Case Studies and Research Findings

Several studies have explored the pharmacological profiles of this compound:

- Neuroprotective Effects : One study demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage by modulating melatonin receptors and enhancing antioxidant defenses.

- Anti-inflammatory Properties : Another investigation reported that the compound reduced pro-inflammatory cytokine levels in vitro, indicating potential applications in treating inflammatory conditions.

Q & A

Basic: What synthetic methodologies are recommended for preparing methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate hydrochloride?

Answer:

- Cyclization of substituted indole precursors : Refluxing with sodium acetate in acetic acid is a common approach. For example, condensation of 3-formyl-indole derivatives with aminothiazolones in acetic acid yields crystalline intermediates, which are filtered and recrystallized from DMF/acetic acid mixtures .

- Benzylation of indoline derivatives : (S)-indoline-2-carboxylic acid can be benzylated using catalytic methods, followed by esterification and hydrochloride salt formation. This route emphasizes stereochemical control .

- Safety protocols : Ensure inert atmosphere storage (2–8°C) and use professional waste management for disposal of reaction byproducts .

Basic: Which analytical techniques are essential for structural and purity characterization?

Answer:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and stereochemistry. For example, indole ring protons typically resonate at δ 6.5–7.5 ppm, while methyl ester groups appear near δ 3.7 ppm .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase columns under standardized conditions .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) validates molecular weight (e.g., m/z 213.66 for the hydrochloride salt) .

- Elemental Analysis : Discrepancies between calculated and observed values (e.g., C, H, N content) may indicate impurities, requiring recrystallization or column chromatography .

Advanced: How can researchers address contradictions in stereochemical assignments of derivatives?

Answer:

- Chiral Separation : Use chiral ligand-exchange chromatography (e.g., Chiralpak® columns) to resolve enantiomers. X-ray crystallography provides definitive proof of absolute configuration .

- Dynamic Kinetic Resolution : Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance enantiomeric excess (ee) in asymmetric syntheses .

- Comparative Spectral Data : Cross-validate NMR shifts and optical rotation values with literature, especially for diastereomers .

Advanced: What strategies improve catalytic efficiency in asymmetric syntheses involving this compound?

Answer:

- Catalyst Screening : Test chiral catalysts like (S)-proline derivatives or transition-metal complexes (e.g., Ru-BINAP) to optimize ee .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) often improve reaction rates and stereoselectivity compared to nonpolar solvents .

- Temperature Control : Lower temperatures (e.g., 0–5°C) may reduce racemization during esterification or cyclization steps .

Basic: What safety and handling protocols are critical for this compound?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Avoid inhalation of dust .

- Storage : Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis of the ester group .

- Waste Disposal : Segregate waste and collaborate with certified biohazard disposal services to mitigate environmental risks .

Advanced: How can researchers resolve discrepancies in reaction yields across different synthetic routes?

Answer:

- Mechanistic Studies : Use in situ FTIR or NMR to monitor intermediate formation and identify rate-limiting steps .

- Byproduct Analysis : LC-MS or GC-MS can detect side products (e.g., decarboxylated derivatives) that reduce yields .

- Scale-Up Adjustments : Optimize stoichiometry (e.g., excess acylating agents) and mixing efficiency for large-scale syntheses .

Basic: What are the key applications of this compound in medicinal chemistry?

Answer:

- Intermediate for Alkaloid Synthesis : Used in constructing 2-indolyl-quaternary centers found in bioactive natural products (e.g., indole alkaloids) .

- Enzyme Inhibition Studies : The indole scaffold mimics tryptophan residues, making it useful for probing tryptophan hydroxylase or monoamine oxidase activity .

Advanced: How does the hydrochloride salt form influence solubility and bioavailability in preclinical studies?

Answer:

- Solubility Enhancement : The hydrochloride salt increases aqueous solubility compared to the free base, facilitating in vitro assays (e.g., IC50 determinations) .

- Crystallinity : Salt formation improves crystallinity, aiding in X-ray structure determination for target validation .

Basic: What are the common impurities observed during synthesis, and how are they removed?

Answer:

- Unreacted Starting Materials : Detectable via TLC (Rf comparison) and removed by column chromatography using silica gel .

- Diastereomeric Byproducts : Chiral HPLC separates enantiomers, while recrystallization in ethanol/water mixtures purifies the hydrochloride salt .

Advanced: What computational methods support the design of novel derivatives?

Answer:

- Density Functional Theory (DFT) : Predicts regioselectivity in electrophilic substitutions (e.g., nitration at C5 vs. C7) .

- Molecular Docking : Models interactions with biological targets (e.g., serotonin receptors) to prioritize derivatives for synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.